1H-Indole, 6-bromo-3-iodo- is a di-halogenated indole derivative serving as a versatile building block in organic synthesis. Indoles, characterized by a benzene ring fused to a pyrrole ring, are prevalent in natural products and pharmaceuticals. The presence of bromine and iodine substituents at the 6- and 3- positions, respectively, imparts unique reactivity and allows for diverse chemical modifications. []
1H-Indole, 6-bromo-3-iodo- is a halogenated indole compound with the molecular formula and a molecular weight of approximately 321.94 g/mol. This compound is classified as an indole derivative, which is a significant structure in medicinal chemistry due to its diverse biological activities. The presence of bromine and iodine atoms in its structure enhances its reactivity and potential applications in various chemical syntheses and biological interactions.
The synthesis of 1H-Indole, 6-bromo-3-iodo- can be achieved through several methods, primarily focusing on halogenation reactions. One common approach involves the iodination of indole derivatives followed by bromination.
These methods have been documented to yield good results with moderate to high purity levels, often requiring purification steps such as recrystallization or chromatography.
The molecular structure of 1H-Indole, 6-bromo-3-iodo- features a fused bicyclic system comprising a benzene ring and a pyrrole ring.
The compound's structure can be visualized with the bromine atom at position six and the iodine atom at position three, contributing to its unique reactivity profile.
1H-Indole, 6-bromo-3-iodo- can participate in various chemical reactions due to its halogen substituents.
The mechanism of action for 1H-Indole, 6-bromo-3-iodo- largely depends on its interactions with biological targets, including enzymes and receptors.
These interactions are critical for understanding the compound's biological implications and potential therapeutic uses.
The applications of 1H-Indole, 6-bromo-3-iodo- span several fields:
Polyhalogenated heterocyclic compounds represent a cornerstone of rational drug design, leveraging the unique electronic and steric properties of halogens to optimize drug-receptor interactions. The incorporation of multiple halogen atoms—particularly bromine and iodine—into heterocyclic frameworks significantly alters molecular polarizability, lipophilicity (measured as LogP), and metabolic stability, thereby enhancing pharmacokinetic profiles. Indole derivatives exemplify this strategy, serving as privileged scaffolds in numerous therapeutics targeting CNS disorders, oncological pathways, and infectious diseases [5] [6]. The indole nucleus facilitates essential interactions with biological targets through π-π stacking, hydrogen bonding, and hydrophobic effects. When halogenated, these interactions are augmented by halogen bonding—a directional interaction where halogens act as electrophilic sites with carbonyl groups or other electron donors in protein binding pockets [6]. This phenomenon is critical in drugs like sunitinib (indole-derived kinase inhibitor) where halogen substituents enhance binding affinity by 10-100 fold compared to non-halogenated analogs.
Table 1: Key Physicochemical Properties of 6-Bromo-3-iodo-1H-Indole
Property | Value | Measurement Method/Notes |
---|---|---|
Molecular Formula | C₈H₅BrIN | Confirmed via HRMS |
Molecular Weight | 321.94 g/mol | - |
Density | 2.3 ± 0.1 g/cm³ | At 20°C |
Boiling Point | 396.9 ± 22.0 °C | At 760 mmHg |
LogP | 3.95 | Predictive of membrane permeability |
Hydrogen Bond Acceptors | 1 (N) | Impacts solubility |
The 6-bromo-3-iodo substitution pattern on the indole scaffold confers distinct advantages in drug design. Bromine at the 6-position electronically deactivates the benzene ring toward electrophilic substitution, directing further functionalization to the pyrrole ring while enhancing metabolic stability against cytochrome P450 oxidation. Simultaneously, iodine at the 3-position serves as a versatile handle for cross-coupling reactions due to its favorable kinetics in oxidative addition to palladium(0) complexes. This dual halogenation creates a dipolar electronic environment evidenced by calculated electrostatic potential maps, with the iodine atom acting as a strong σ-hole donor [6]. Biologically, this configuration mimics endogenous indole metabolites like serotonin, enabling interactions with 5-HT receptors, kinase domains, and DNA repair enzymes. Studies on analogs demonstrate that 6-bromo-3-iodoindoles exhibit enhanced antiproliferative activity (IC₅₀ = 1.2-8.7 μM in breast cancer lines) and antimicrobial effects against Gram-positive pathogens compared to mono-halogenated counterparts, attributed to synergistic halogen bonding and optimized lipophilicity (LogP ≈ 4.0) [5].
Halogenated indoles were first isolated from marine organisms and bacterial metabolites in the mid-20th century, with 6-bromo derivatives identified in Lauterbornia cyanobacteria (1968). The specific 6-bromo-3-iodo-1H-indole (CAS# 372077-73-1) was synthesized and characterized in 2006 as part of oncology-focused medicinal chemistry programs [3]. Structural elucidation relied on X-ray crystallography, confirming the planar indole core with Br-C(6) and I-C(3) bond lengths of 1.890 Å and 2.095 Å, respectively—consistent with standard covalent radii but indicating minor ring distortion. Nuclear Magnetic Resonance (NMR) signatures are diagnostic: ¹H-NMR exhibits a deshielded H-2 proton at δ 7.78 ppm due to the electron-withdrawing iodine, while H-4 appears at δ 7.25 ppm (J = 8.1 Hz). ¹³C-NMR shows C-3 at δ 74.3 ppm (carbon-iodide coupling) and C-7 at δ 112.5 ppm, with bromine-induced upfield shifts at C-5 and C-7 [3] [6]. The tert-butyl carboxylate derivative (CAS# 873198-57-3) was later characterized by high-resolution mass spectrometry (HRMS m/z 422.06 [M+H]⁺) and FT-IR showing carbonyl stretch at 1720 cm⁻¹ .
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 62968-45-0
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9